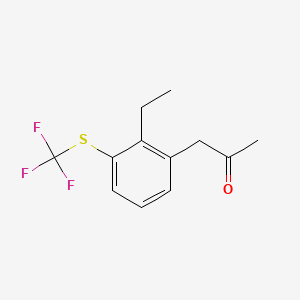
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-ethyl-3-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethylthio)phenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical properties.
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: The position of the ethyl and trifluoromethylthio groups is different, affecting its reactivity and applications.
Biological Activity
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including an ethyl group and a trifluoromethylthio moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C₁₂H₁₃F₃OS
- Molecular Weight : 262.29 g/mol
The trifluoromethylthio group enhances the lipophilicity and reactivity of the compound, suggesting potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound is currently under investigation, with preliminary studies indicating promising therapeutic applications. The following sections summarize key findings related to its biological effects:
Anti-inflammatory Effects
Research indicates that compounds containing trifluoromethyl groups can significantly enhance their anti-inflammatory properties. For instance, studies have shown that modifications at the para position of phenolic compounds increase their potency in inhibiting serotonin uptake by up to sixfold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhancements in anti-inflammatory activity.
Case Studies
Several case studies highlight the potential applications of compounds structurally related to this compound:
- Neuroprotective Applications :
- Enzymatic Activity :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-10-9(7-8(2)16)5-4-6-11(10)17-12(13,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
FHQIUFPQUYEFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SC(F)(F)F)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















